

photochemical properties of 1,3-diphenylpropene

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Compound of Interest

Compound Name: 1,3-Diphenylpropene

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An In-depth Technical Guide on the Photochemical Properties of **1,3-Diphenylpropene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropene (DPP) is an aryl-substituted alkene that serves as a significant model compound in the study of organic photochemistry. Its structural motif, featuring two π -systems (a phenyl group and a styryl group) separated by a saturated carbon atom, makes it a classic substrate for the di- π -methane rearrangement. Upon photochemical excitation, **1,3-diphenylpropene** undergoes several competing processes, including cis-trans isomerization, a [1][2]-phenyl shift leading to cyclopropane formation, fluorescence, and intersystem crossing. The efficiency and outcome of these pathways are highly dependent on factors such as excitation wavelength, solvent polarity, and temperature. This guide provides a comprehensive overview of the core photochemical properties of **1,3-diphenylpropene**, detailing its reaction mechanisms, quantitative photophysical parameters, and the experimental protocols used for its study.

Core Photochemical Reactions

The photochemistry of trans-**1,3-diphenylpropene** is primarily governed by the behavior of its first excited singlet state (S_1). From this state, the molecule can undergo several distinct transformations, making it a rich system for mechanistic studies.

Cis-Trans Isomerization

Upon absorption of UV light, trans-**1,3-diphenylpropene** can isomerize to its cis isomer. This process is a common photochemical reaction for alkenes and involves rotation around the carbon-carbon double bond in the excited state.^{[3][4]} The isomerization can be reversible, and continuous irradiation often leads to a photostationary state, a mixture of cis and trans isomers where the rates of forward and reverse isomerization are equal.^[4]

The Di- π -Methane Rearrangement

The most notable photochemical reaction of **1,3-diphenylpropene** is the di- π -methane rearrangement, a general and extensively studied unimolecular photochemical process.^{[1][5]} This reaction transforms an acyclic 1,4-diene or an allyl-aromatic compound into a vinyl- or aryl-substituted cyclopropane, respectively.^{[5][6]} In the case of trans-**1,3-diphenylpropene** (t-1), irradiation leads to the formation of trans-1,2-diphenylcyclopropane.^{[1][7]}

The reaction proceeds from the excited singlet state and involves a phenyl-vinyl bridging mechanism.^{[1][2]} This forms a cyclopropyldicarbonyl-type diradical intermediate, which then rearranges to a 1,3-diradical before collapsing to the final cyclopropane product.^[1]

Competing Decay Pathways

The excited singlet state of **1,3-diphenylpropene** also decays through other non-reactive pathways. These include:

- Fluorescence: Emission of a photon to return to the ground state.
- Intersystem Crossing (ISC): Transition from the singlet excited state (S_1) to the triplet excited state (T_1).
- Non-radiative Decay: Internal conversion back to the ground state without light emission.

The competition between these radiative, non-radiative, and reactive pathways determines the overall quantum yield of the photochemical reactions.^{[1][2]}

Quantitative Photophysical and Photochemical Data

The efficiency of the various photochemical and photophysical processes is quantified by their quantum yields (Φ). These values are highly sensitive to the experimental conditions.

Fluorescence Properties

The fluorescence of **trans-1,3-diphenylpropene** has been characterized in different solvents. The emission spectrum typically shows a maximum around 308 nm and is generally independent of the excitation wavelength.^[7]

Table 1: Fluorescence Data for **trans-1,3-diphenylpropene**

Solvent	Excitation λ (nm)	Emission λ_{max} (nm)	Fluorescence Quantum Yield (Φ_F)
Cyclohexane	254	308	Data not available in abstracts
Acetonitrile	254	308	Data not available in abstracts

Data derived from qualitative descriptions in the literature.^[7]

Reaction Quantum Yields and Product Distribution

The quantum yields of the di- π -methane rearrangement and cis-trans isomerization are strongly influenced by the solvent and the excitation wavelength. A dramatic enhancement of the di- π -methane rearrangement is observed upon excitation to higher singlet states in polar solvents like acetonitrile.^[7]

Upon irradiation at 254 nm in cyclohexane, **trans-1,3-diphenylpropene** primarily undergoes isomerization to the cis isomer, with only minor amounts (combined yield < 10%) of trans- and cis-1,2-diphenylcyclopropane being formed.^[7] In contrast, irradiation in acetonitrile at the same wavelength significantly enhances the di- π -methane rearrangement, making trans-1,2-diphenylcyclopropane the major product with a chemical yield approaching 50%.^[7] This solvent effect is not observed at longer irradiation wavelengths.^[7]

Table 2: Product Distribution in the Photolysis of **trans-1,3-diphenylpropene**

Solvent	Irradiation λ (nm)	Major Product	Minor Product(s)	Reference
Cyclohexane	254	cis-1,3-diphenylpropene	trans & cis-1,2-diphenylcyclopropane (<10%)	[7]
Acetonitrile	254	trans-1,2-diphenylcyclopropane (~50%)	cis-1,3-diphenylpropene	[7]

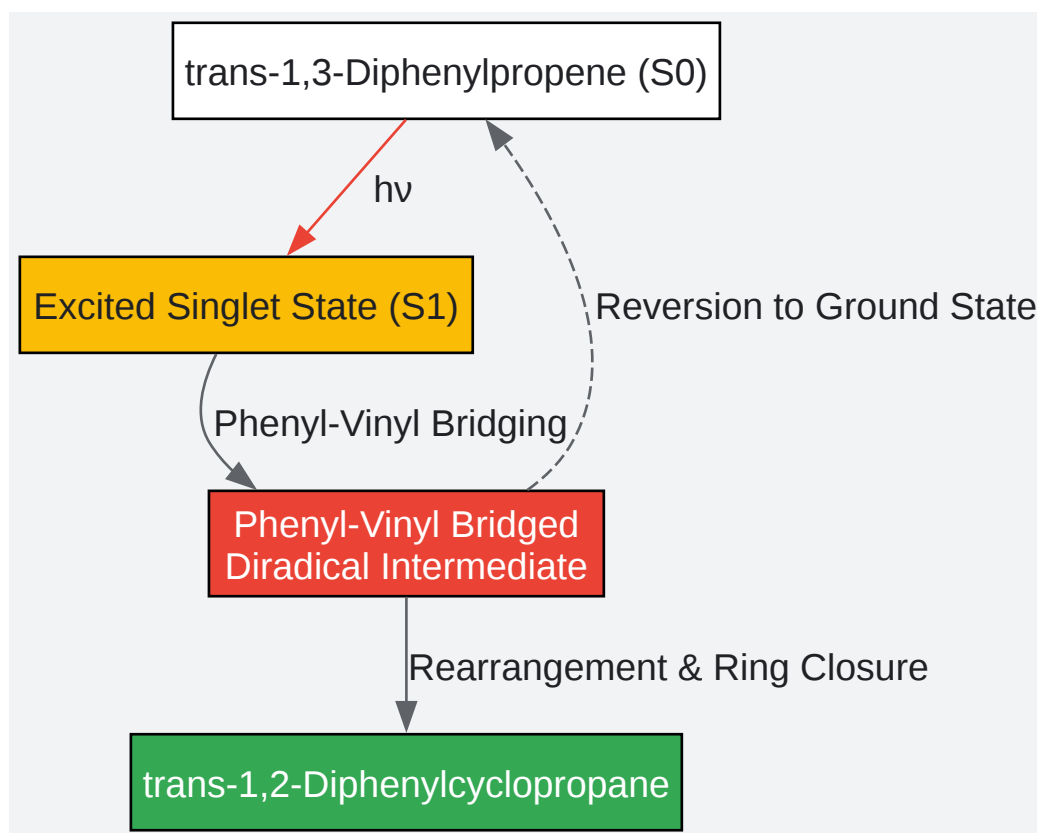
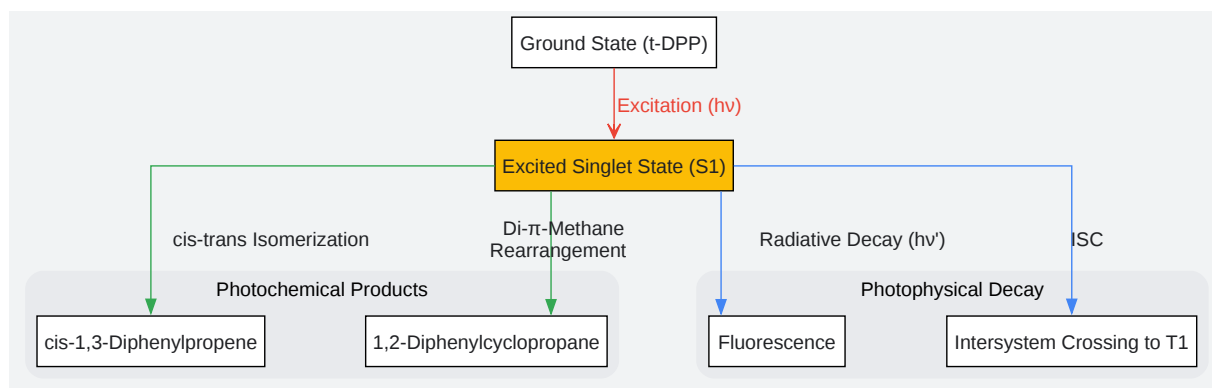
| Benzene | 254 | cis-1,3-diphenylpropene | trans & cis-1,2-diphenylcyclopropane (~5%) |[7] |

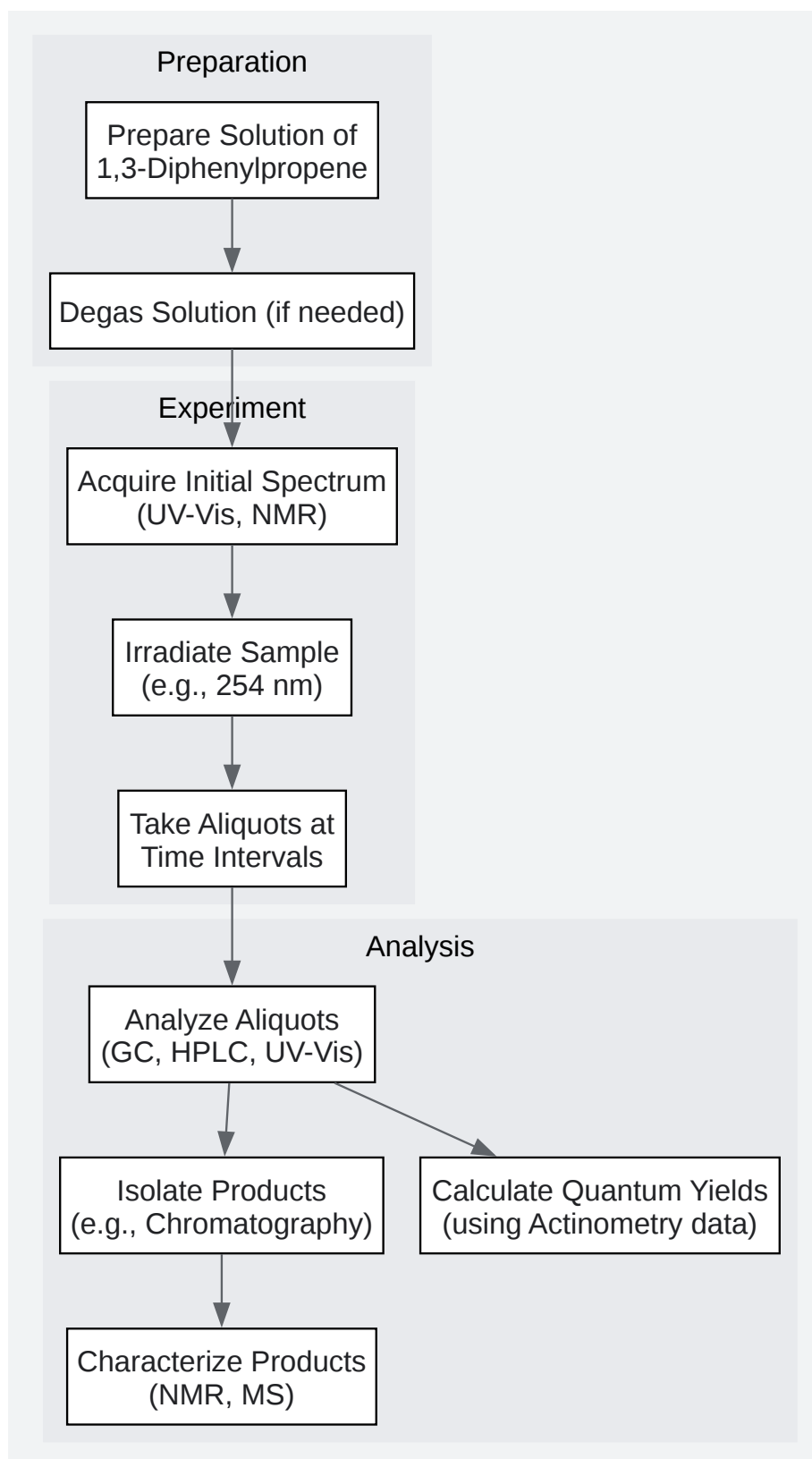
The temperature also plays a critical role, affecting the rates of the activated processes (isomerization and rearrangement) and thus the product ratios.[1][2]

Reaction Mechanisms and Workflows

Photochemical Pathways of 1,3-Diphenylpropene

The following diagram illustrates the competing pathways originating from the photo-excited singlet state of trans-1,3-diphenylpropene.





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